4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine
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Overview
Description
4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring and a piperidine moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable functional group in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of a hydrazine derivative with a β-diketone to form the pyrazole ring . The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds, utilizing organoboron reagents and palladium catalysts .
Chemical Reactions Analysis
Types of Reactions
4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing lipophilicity and improving metabolic stability . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Berotralstat: Contains a trifluoromethyl group and is used in the treatment of hereditary angioedema.
(S)-Fluoxetine: An antidepressant that features a trifluoromethyl group attached to a phenyl ring.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various organic compounds.
Uniqueness
4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring and piperidine moiety, along with the trifluoromethyl group, makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3/c16-15(17,18)12-3-1-2-11(8-12)14-9-13(20-21-14)10-4-6-19-7-5-10/h1-3,8-10,19H,4-7H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNXOBKJOIECIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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